molecular formula C10H12N2S B1277452 3-(1,3-Benzothiazol-2-yl)propan-1-amine CAS No. 51124-73-3

3-(1,3-Benzothiazol-2-yl)propan-1-amine

Cat. No.: B1277452
CAS No.: 51124-73-3
M. Wt: 192.28 g/mol
InChI Key: DJRGJNBEQJJKMJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C10H12N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and 3-chloropropanal under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the benzothiazole ring .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-Methyl-2-benzothiazolamine: Known for its antimicrobial and anticancer properties.

Uniqueness

3-(1,3-Benzothiazol-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGJNBEQJJKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429313
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51124-73-3
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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